4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
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Overview
Description
4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a chromen-2-one core, a benzylpiperazine moiety, and a methyl group, which contribute to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to act as ligands forAlpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of numerous disorders .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been shown to exhibit affinity towards alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
Compounds acting on alpha1-adrenergic receptors are known to influence a variety of physiological functions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds among structurally similar compounds .
Result of Action
Structurally similar compounds have been found to exhibit significant inhibitory activity against their target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzylpiperazine derivatives.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar chromen-2-one core and benzylpiperazine moiety but differs in the substituents attached to the core.
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Another compound with a piperazine moiety, used as a carbonic anhydrase inhibitor.
Uniqueness
4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct biological activities
Properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17-7-8-20-19(15-23(27)28-21(20)13-17)14-22(26)25-11-9-24(10-12-25)16-18-5-3-2-4-6-18/h2-8,13,15H,9-12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGRPEJWVPXNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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